molecular formula C14H9F3O3 B1586737 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid CAS No. 728919-11-7

4'-Trifluoromethoxy-biphenyl-4-carboxylic acid

Cat. No.: B1586737
CAS No.: 728919-11-7
M. Wt: 282.21 g/mol
InChI Key: YZWGBLHLQLDTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Trifluoromethoxy-biphenyl-4-carboxylic acid is a chemical compound with the molecular formula C14H9F3O3 and a molecular weight of 282.21 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, which also contains a carboxylic acid functional group. It is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

4’-Trifluoromethoxy-biphenyl-4-carboxylic acid has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

4’-Trifluoromethoxy-biphenyl-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It has been shown to interact with enzymes involved in lipid biosynthesis and degradation, leading to a reduction in serum cholesterol and triglyceride levels . This interaction suggests that 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid may act as an effective hypolipidemic agent, potentially beneficial for treating hyperlipidemia .

Cellular Effects

The effects of 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in lipid metabolism, thereby altering the metabolic profile of cells . Additionally, 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid can impact cell signaling pathways related to lipid homeostasis, further emphasizing its role in cellular lipid regulation.

Molecular Mechanism

At the molecular level, 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It is known to inhibit enzymes involved in lipid biosynthesis, such as HMG-CoA reductase, leading to decreased cholesterol synthesis . This inhibition is achieved through direct binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity. Additionally, 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid may influence gene expression by modulating transcription factors involved in lipid metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid has been associated with sustained reductions in lipid levels, indicating its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

The effects of 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively reduces serum cholesterol and triglyceride levels without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

4’-Trifluoromethoxy-biphenyl-4-carboxylic acid is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as HMG-CoA reductase and lipoprotein lipase, influencing metabolic flux and metabolite levels . These interactions result in decreased cholesterol synthesis and increased lipid degradation, contributing to its hypolipidemic effects.

Transport and Distribution

Within cells and tissues, 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its biochemical effects . The compound’s distribution within tissues is crucial for its therapeutic efficacy, ensuring that it reaches the desired cellular compartments.

Subcellular Localization

The subcellular localization of 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target enzymes and biomolecules, facilitating its role in lipid metabolism.

Preparation Methods

The synthesis of 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

4’-Trifluoromethoxy-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid include:

The uniqueness of 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid lies in its trifluoromethoxy group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to its analogs.

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWGBLHLQLDTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375321
Record name 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728919-11-7
Record name 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728919-11-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cold solution of 4′-trifluoromethoxy-biphenyl-4-carbaldehyde (0.9 g, 3.38 mmol) in acetone (10 mL) the Jone's reagent was added slowly at 0° C. drop wise until reaction completes. Acetone was removed completely and the residue was diluted with water, extracted with ethyl acetate and the combined organic layers were washed with water and brine, dried over sodium sulphate and concentrated to obtain the title compound (0.7 g, 77%).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Trifluoromethoxy-biphenyl-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-Trifluoromethoxy-biphenyl-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4'-Trifluoromethoxy-biphenyl-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4'-Trifluoromethoxy-biphenyl-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4'-Trifluoromethoxy-biphenyl-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4'-Trifluoromethoxy-biphenyl-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.